molecular formula C18H17N3O5S B2384883 1-(4-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 620543-61-5

1-(4-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No. B2384883
CAS RN: 620543-61-5
M. Wt: 387.41
InChI Key: PIGIRUUYSICALP-UHFFFAOYSA-N
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Description

1-(4-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C18H17N3O5S and its molecular weight is 387.41. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Synthesis

  • Preparation and Structure: The compound has been studied in the context of synthesizing trans-fused ureas and exploring their structures. One such study involved the reaction of trans-3,4-dibromotetrahydrothiophen dioxide with methylamine, leading to various derivatives including perhydro-trans-thieno[3,4-d]imidazol-2-one SS-dioxides, which were analyzed using X-ray crystallography (Ellis, Sammes, Hursthouse, & Neidle, 1972).

Magnetic and Electrochemical Properties

  • Magnetization Dynamics: A study on one-dimensional nitronyl nitroxide radical-bridged lanthanide chain compounds demonstrated that minor changes in the structure of similar compounds can significantly influence magnetization dynamics, suggesting potential applications in magnetic materials (Liu et al., 2019).
  • Corrosion Inhibition: Novel imidazole derivatives, including those related to the compound , have been explored as corrosion inhibitors for steel in corrosive environments. This includes electrochemical studies and quantum chemical calculations to support experimental results (Singh et al., 2017).

Chemical Reactions and Synthesis Techniques

  • Suzuki–Miyaura Reaction: The Suzuki–Miyaura reaction, a type of cross-coupling reaction, has been utilized for the modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series. This process can be applied to create electroactive paramagnetic materials (Ten et al., 2018).
  • Synthesis of Imidazo[1,5-a]quinoxalin-4-one: A new strategy for synthesizing imidazo[1,5-a]quinoxalin-4-one ring systems, involving the condensation of o-nitroaniline with glyoxylate, has been developed. This method could be applied to the synthesis of various compounds including nitroimidazole derivatives (Chen et al., 2004).

Spin Systems and Magnetic Properties

  • Antiferromagnetic Spin System: Research on hydrogen-bonded naphth[2,3-d]imidazol-2-yl nitronyl nitroxide crystals revealed ideal one-dimensional antiferromagnetic spin systems. This is significant for understanding magnetic interactions and designing new magnetic materials (Nagashima, Inoue, & Yoshioka, 2004).

properties

IUPAC Name

1-(4-methylphenyl)-3-(4-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-12-2-4-13(5-3-12)19-16-10-27(25,26)11-17(16)20(18(19)22)14-6-8-15(9-7-14)21(23)24/h2-9,16-17H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGIRUUYSICALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

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